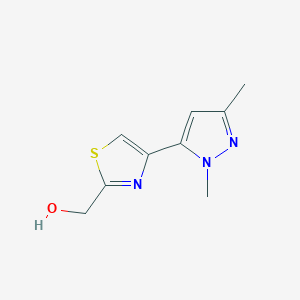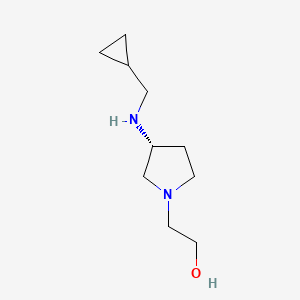![molecular formula C19H29N3O B11793719 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B11793719.png)
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the piperidine derivative.
Attachment of the Cyclopropyl Group: This can be done through a cyclopropanation reaction, where a cyclopropyl carbinol or a similar reagent is used.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have pharmacological properties that make it useful in the development of new medications.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-N-ethylpropanamide
- N-benzylpiperidine
- Cyclopropylamine
Uniqueness
What sets 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide apart from similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. For example, the presence of the piperidine ring and the benzyl group can enhance its binding affinity to certain biological targets, while the cyclopropyl group can influence its metabolic stability and pharmacokinetic profile.
Propiedades
Fórmula molecular |
C19H29N3O |
|---|---|
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide |
InChI |
InChI=1S/C19H29N3O/c1-15(20)19(23)22(17-10-11-17)14-18-9-5-6-12-21(18)13-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,20H2,1H3/t15?,18-/m0/s1 |
Clave InChI |
MLCZKCATIVVTFZ-PKHIMPSTSA-N |
SMILES isomérico |
CC(C(=O)N(C[C@@H]1CCCCN1CC2=CC=CC=C2)C3CC3)N |
SMILES canónico |
CC(C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11793644.png)
![5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11793645.png)




![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)






